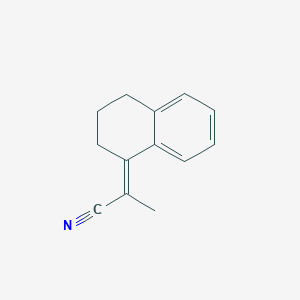

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile is a nitrile-substituted dihydronaphthalene derivative characterized by a conjugated enone system fused with a nitrile group. Its structure features a partially hydrogenated naphthalene ring (3,4-dihydro-1(2H)-naphthalenylidene) linked to a propanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile typically involves the reaction of 3,4-dihydro-1(2H)-naphthalenone with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydroxide in a solvent like N,N-dimethylacetamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free microwave thermolysis has been explored as an efficient and environmentally friendly method for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce primary amines.

Scientific Research Applications

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile and related compounds:

Key Observations:

Functional Group Influence :

- Nitrile vs. Ketone : The nitrile group in the target compound enhances electrophilicity compared to ketones (e.g., α-Tetralone), making it more reactive in nucleophilic addition reactions. However, nitriles generally exhibit higher toxicity (e.g., cyanide release risk) than ketones .

- Amine vs. Nitrile : Amine-substituted analogs (e.g., sertraline intermediates) are pivotal in drug synthesis due to their ability to form stable salts, whereas nitriles may serve as precursors for amines via reduction .

Hazard Profiles :

- α-Tetralone (C₁₀H₁₀O) is classified as harmful if swallowed (H302), while nitriles like the target compound likely require stricter handling due to acute toxicity risks .

Biological Activity

2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile, with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a naphthalene moiety and a propanenitrile group, which contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The compound features a double bond between the naphthalene ring and the propanenitrile group, allowing for various chemical interactions. The presence of the nitrile group (-C≡N) is particularly notable for its involvement in nucleophilic addition reactions, while the naphthalene structure is known for its electrophilic substitution capabilities.

Biological Activity

Research has indicated that this compound exhibits antifungal and antiviral properties. Its structural features suggest potential interactions with biological receptors, particularly sphingosine-1-phosphate receptors, which play crucial roles in cell migration and proliferation. This interaction could lead to various therapeutic applications.

Antifungal Activity

A study by Bokhari et al. (2013) highlighted the antifungal efficacy of compounds structurally similar to this compound. The compound was shown to inhibit the growth of various plant pathogenic fungi, suggesting its utility in agricultural applications as a biopesticide .

Antiviral Activity

Preliminary investigations have also suggested that this compound may exhibit antiviral properties. While specific viral targets have not been extensively studied, its structural analogs have shown promise in binding to viral proteins, indicating potential avenues for further research in antiviral therapeutics.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to interact with specific receptors could modulate cellular pathways involved in inflammation and immune response. Further studies are needed to elucidate these mechanisms.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with nitrile precursors under acidic or basic conditions. This method allows for controlled formation of the double bond essential for its biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3,4-Dihydronaphthalene | Structure | Saturated derivative; used in organic synthesis. |

| Naphthalene | Structure | Polycyclic aromatic hydrocarbon; known for moth repellent use. |

| Propanenitrile | Structure | Simple nitrile; used as a solvent and in organic synthesis. |

The combination of the naphthalene structure with the propanenitrile group in this compound may confer distinct chemical properties and biological activities not found in simpler analogs.

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Case Study 1 : A study demonstrated that derivatives of naphthalene exhibited significant antifungal activity against Fusarium species.

- Case Study 2 : Research on related compounds showed promising results in inhibiting viral replication in vitro.

These findings underscore the potential therapeutic applications of this compound.

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

(2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)propanenitrile |

InChI |

InChI=1S/C13H13N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7H,4,6,8H2,1H3/b12-10+ |

InChI Key |

ROSUKJFKZSZBSW-ZRDIBKRKSA-N |

Isomeric SMILES |

C/C(=C\1/CCCC2=CC=CC=C21)/C#N |

Canonical SMILES |

CC(=C1CCCC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.